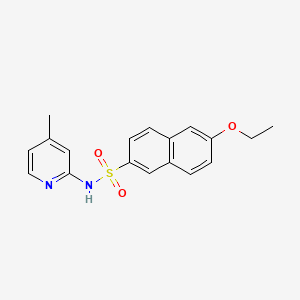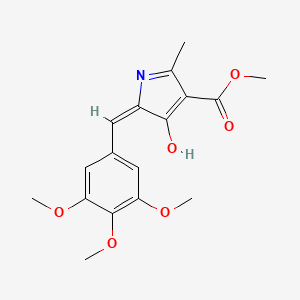![molecular formula C22H32N2O3 B5964380 2-(3,3-dimethylbutanoyl)-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5964380.png)
2-(3,3-dimethylbutanoyl)-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,3-dimethylbutanoyl)-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one, also known as DMDD, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. DMDD is a spirocyclic compound that contains a diazaspirodecane core and a 3-methoxybenzyl moiety.
作用機序
The exact mechanism of action of 2-(3,3-dimethylbutanoyl)-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one is not fully understood. However, it is believed to act by inhibiting certain enzymes and signaling pathways that are involved in cell growth and survival. 2-(3,3-dimethylbutanoyl)-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one has been shown to inhibit the activity of protein kinase B (AKT), which is a key regulator of cell growth and survival. It also inhibits the activity of matrix metalloproteinases (MMPs), which are enzymes that are involved in the breakdown of extracellular matrix proteins.
Biochemical and Physiological Effects:
2-(3,3-dimethylbutanoyl)-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which results in the death of these cells. It also inhibits the aggregation of amyloid-beta peptides, which may help to prevent the development of Alzheimer's disease. 2-(3,3-dimethylbutanoyl)-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one has been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One advantage of using 2-(3,3-dimethylbutanoyl)-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one in lab experiments is that it has been shown to be effective in inhibiting the growth of several cancer cell lines. It also has potential applications in the treatment of Alzheimer's disease. However, one limitation of using 2-(3,3-dimethylbutanoyl)-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one in lab experiments is that its mechanism of action is not fully understood. Further research is needed to fully elucidate the mechanism of action of 2-(3,3-dimethylbutanoyl)-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one.
将来の方向性
There are several future directions for research on 2-(3,3-dimethylbutanoyl)-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one. One area of interest is in the development of new drugs for the treatment of cancer. 2-(3,3-dimethylbutanoyl)-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one has been shown to be effective in inhibiting the growth of several cancer cell lines, and further research is needed to determine its potential as a cancer treatment.
Another area of interest is in the development of new drugs for the treatment of Alzheimer's disease. 2-(3,3-dimethylbutanoyl)-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one has been shown to inhibit the aggregation of amyloid-beta peptides and improve cognitive function in animal models of Alzheimer's disease. Further research is needed to determine its potential as an Alzheimer's disease treatment.
In addition, further research is needed to fully elucidate the mechanism of action of 2-(3,3-dimethylbutanoyl)-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one. This will help to better understand its potential applications in scientific research.
合成法
The synthesis of 2-(3,3-dimethylbutanoyl)-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one was first reported in 2019 by Zhang et al. The synthesis involves a one-pot, three-component reaction between 3-methoxybenzaldehyde, 2-amino-2-methylpropan-1-ol, and 3,3-dimethylbutanoyl chloride in the presence of triethylamine and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as catalysts. The reaction proceeds through the formation of an iminium ion intermediate, which then undergoes intramolecular cyclization to form the spirocyclic 2-(3,3-dimethylbutanoyl)-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one compound. The yield of the synthesis was reported to be 62%.
科学的研究の応用
2-(3,3-dimethylbutanoyl)-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one has been found to have potential applications in various fields of scientific research. One of the main areas of interest is in the development of new drugs for the treatment of cancer. 2-(3,3-dimethylbutanoyl)-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one has been shown to inhibit the growth of several cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. It acts by inducing apoptosis, or programmed cell death, in these cancer cells.
2-(3,3-dimethylbutanoyl)-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one has also been studied for its potential use in the treatment of Alzheimer's disease. It has been found to inhibit the aggregation of amyloid-beta peptides, which are believed to play a role in the development of Alzheimer's disease. 2-(3,3-dimethylbutanoyl)-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one has also been shown to improve cognitive function in animal models of Alzheimer's disease.
特性
IUPAC Name |
2-(3,3-dimethylbutanoyl)-7-[(3-methoxyphenyl)methyl]-2,7-diazaspiro[4.5]decan-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O3/c1-21(2,3)14-19(25)24-12-10-22(16-24)9-6-11-23(20(22)26)15-17-7-5-8-18(13-17)27-4/h5,7-8,13H,6,9-12,14-16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEWUDEGCVDPJEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N1CCC2(C1)CCCN(C2=O)CC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-methoxy-N-[2-(4-morpholinyl)-2-phenylethyl]benzamide](/img/structure/B5964310.png)
![4-[(4-benzyl-1-piperazinyl)carbonyl]-2-(3-methylphenyl)quinoline](/img/structure/B5964324.png)
![N'-{[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylene}-4-propylbenzenesulfonohydrazide](/img/structure/B5964327.png)
![4-(3-bromo-4,5-dimethoxyphenyl)-7,9-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5964333.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B5964338.png)
![5,11,11,11a-tetramethyl-6,7,11,11a-tetrahydro-4H-[1,3]oxazolo[3',4':1,2]azepino[5,4,3-cd]indol-9-one](/img/structure/B5964339.png)
![2-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B5964343.png)
![2,2-dimethyl-N-(1-methyl-3-phenylpropyl)-5-morpholin-4-yl-1,4-dihydro-2H-thiopyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d][1,2,3]triazin-8-amine](/img/structure/B5964344.png)
![ethyl 1-{[(2-methoxyphenyl)amino]carbonyl}-3-(2-methylbenzyl)-3-piperidinecarboxylate](/img/structure/B5964351.png)
![N-[1-(2-furylmethyl)-4-piperidinyl]-6,6-dimethyl-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-amine](/img/structure/B5964359.png)
![N-[1-(3-isoxazolyl)ethyl]-N-methyl-5-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-3-isoxazolecarboxamide](/img/structure/B5964371.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B5964383.png)